1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one
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Overview
Description
The compound “1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The molecule also contains chlorophenyl and sulfanyl groups, which may contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Synthesis and Biological Screening
The synthesis of related compounds has been extensively explored, demonstrating the chemical versatility and potential biological applications of this class of compounds. For instance, derivatives of piperazine have been synthesized and screened for their biological activity against different bacteria and fungi, showing moderate activity at specific concentrations (J.V.Guna et al., 2009). This highlights the compound's role in developing new antimicrobial agents.
Antimicrobial Activities
Further research into piperazine derivatives, including those similar in structure to the chemical , has found some compounds to possess good or moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007). These findings suggest potential applications in combating microbial infections.
Antitumor and Anticancer Properties
Studies have also delved into the antitumor activity of piperazine-based tertiary amino alcohols, with certain synthesized compounds showing effects on tumor DNA methylation processes in vitro (N. Hakobyan et al., 2020). This points to the compound's potential utility in cancer research and treatment strategies.
Stability and Analysis Tools
Research on the stability of psychoactive substances, including those related to piperazine compounds, emphasizes the importance of understanding the stability and degradation processes of these chemicals. Such studies are crucial for assessing the risks associated with their use and storage (O. Frączak et al., 2020).
Pharmacological Evaluation
The pharmacological evaluation of novel derivatives has shown significant antidepressant and antianxiety activities in animal models, suggesting the therapeutic potential of these compounds in treating mental health disorders (J. Kumar et al., 2017).
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it is plausible that this compound may interact with a variety of targets depending on its specific structural modifications.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with a piperazine moiety have been known to interact with their targets in a variety of ways, often modulating the activity of the target proteins .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it is likely that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on the known effects of piperazine-containing compounds, it is possible that this compound could have a variety of effects, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2OS/c1-14-3-4-17(22)13-19(14)23-9-11-24(12-10-23)20(25)15(2)26-18-7-5-16(21)6-8-18/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVJSJWRBVJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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